Retapamulin

Vue d'ensemble

Description

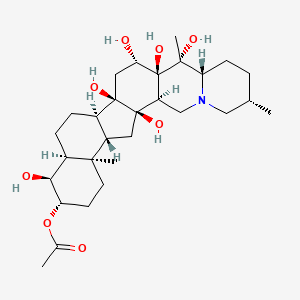

Retapamulin est un antibiotique topique développé par GlaxoSmithKline. C'est le premier médicament de la nouvelle classe d'antibiotiques de la pleuromutiline à être approuvé pour une utilisation humaine. This compound est commercialisé sous les noms de marque Altabax et Altargo. Il a été approuvé par la Food and Drug Administration des États-Unis en avril 2007 pour le traitement des infections cutanées bactériennes telles que l'impétigo .

Applications De Recherche Scientifique

Retapamulin is primarily used in the treatment of bacterial skin infections such as impetigo caused by methicillin-susceptible Staphylococcus aureus or Streptococcus pyogenes . It has shown efficacy against certain Gram-positive bacteria, including MRSA . This compound’s unique mode of action, which involves binding to a specific site on the 50S subunit of bacterial ribosomes, makes it a valuable tool in combating antibiotic-resistant bacteria . Additionally, its rapid metabolism and low systemic exposure make it suitable for topical applications .

Mécanisme D'action

Target of Action

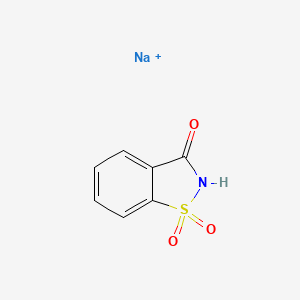

Retapamulin, a semisynthetic pleuromutilin antibiotic, primarily targets bacterial ribosomes . It specifically interacts with the 50S subunit of the bacterial ribosome, more precisely at domain V of 23S rRNA . This site involves ribosomal protein L3 and is in the region of the ribosomal P site and peptidyl transferase center . The primary role of these targets is to facilitate protein synthesis in bacteria, which is crucial for their growth and survival.

Mode of Action

This compound inhibits the initiation of protein synthesis in bacteria . By binding to a specific site on the 50S subunit of the bacterial ribosome, it inhibits peptidyl transfer, blocks P-site interactions, and prevents the normal formation of active 50S ribosomal subunits . This unique interaction differentiates this compound from other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting the initiation of protein synthesis, this compound disrupts the normal functioning of bacterial cells, leading to their inability to grow and survive .

Pharmacokinetics

This compound exhibits low systemic exposure following topical application through intact skin . It is metabolized in the liver, primarily through CYP3A4-mediated oxidation . The exact elimination half-life and excretion pathways of this compound are currently undetermined . The bioavailability of this compound is low, and it is known to have a high protein binding capacity (94%) .

Result of Action

The molecular effect of this compound’s action is the inhibition of protein synthesis in bacterial cells . On a cellular level, this results in the bacteriostatic action of the drug, where the growth and multiplication of bacteria are halted . In higher concentrations, this compound may exhibit bactericidal action, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 enzymes in the body can affect the metabolism and bioavailability of the drug . Additionally, the drug’s efficacy can be influenced by the susceptibility of the bacterial strain to this compound . It’s also worth noting that the drug is intended for topical use, so its effectiveness can be influenced by the condition of the skin where it is applied .

Analyse Biochimique

Biochemical Properties

Retapamulin interacts with the bacterial ribosome, specifically the 50S subunit . It binds to a specific site on the 50S subunit of the bacterial ribosome (domain V of 23S rRNA) . This binding site involves ribosomal protein L3 . By binding to this site, pleuromutilins like this compound inhibit peptidyl transfer, block P-site interactions, and prevent the normal formation of active 50S ribosomal subunits .

Cellular Effects

This compound has a bacteriostatic action, but it may become bactericidal at high concentrations . It acts by selectively inhibiting the initiation of protein synthesis in bacteria at the level of the bacterial 50S ribosome . This inhibition of protein synthesis affects the growth and survival of bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to a specific site on the 50S subunit of the bacterial ribosome . This binding inhibits the initiation of protein synthesis, blocking P-site interactions, and preventing the formation of active 50S ribosomal subunits . This unique mechanism of action distinguishes this compound from other classes of antibiotics .

Temporal Effects in Laboratory Settings

This compound is adequately and rapidly metabolized in vitro via various metabolic pathways, such as hydroxylation, including mono-, di-, and trihydroxylation, and demethylation . The major metabolic routes of this compound were hydroxylation at the 2β and 8α positions of the mutilin moiety .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is known that this compound is indicated for use twice a day for 5 days in patients aged 9 months or older .

Metabolic Pathways

This compound is extensively metabolized to numerous metabolites, of which the predominant routes of metabolism were mono-oxygenation and N-demethylation . The major enzyme responsible for metabolism of this compound in human liver microsomes was cytochrome P450 3A4 (CYP3A4) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well determined . It is known that this compound is approximately 94% bound to human plasma proteins, and the protein binding is independent of concentration .

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its effects .

Méthodes De Préparation

Retapamulin est fabriqué par un procédé semi-synthétique. Le processus commence par une étape de fermentation utilisant le champignon Clitopilus passeckerianus pour produire l'intermédiaire clé de la pleuromutiline. Cet intermédiaire subit ensuite un processus synthétique en cinq étapes pour produire de la retapamuline . Une autre méthode implique l'utilisation de la pleuromutiline comme matière de départ et l'obtention de PLM-TS par réaction de condensation avec le chlorure de toluènesulfonyle. Ceci est suivi d'une série de réactions comprenant la substitution, l'acidification, l'hydrolyse et la condensation finale en conditions alcalines pour produire de la retapamuline .

Analyse Des Réactions Chimiques

Retapamulin subit diverses réactions chimiques, notamment l'hydroxylation et la déméthylation. Les principales voies métaboliques impliquent l'hydroxylation aux positions 2β et 8α de la partie mutiline . Il est également connu pour interagir avec les ribosomes bactériens, inhibant l'activité de la peptidyl transférase ribosomale et inhibant partiellement la liaison du substrat d'ARNt initiateur au site P ribosomique .

Applications de la recherche scientifique

This compound est principalement utilisé dans le traitement des infections cutanées bactériennes telles que l'impétigo causé par Staphylococcus aureus sensible à la méthicilline ou Streptococcus pyogenes . Il a montré une efficacité contre certaines bactéries Gram-positives, y compris le SARM . Le mode d'action unique de this compound, qui implique la liaison à un site spécifique sur la sous-unité 50S des ribosomes bactériens, en fait un outil précieux dans la lutte contre les bactéries résistantes aux antibiotiques . De plus, son métabolisme rapide et sa faible exposition systémique le rendent adapté aux applications topiques .

Mécanisme d'action

This compound est un inhibiteur de la synthèse des protéines bactériennes appartenant à la classe des composés de la pleuromutiline. Il inhibe l'initiation de la synthèse des protéines en se liant à un site spécifique sur la sous-unité 50S des ribosomes bactériens (domaine V de l'ARNt 23S). Ce site de liaison implique la protéine ribosomique L3 et est situé dans la région du site P ribosomique et du centre de la peptidyl transférase. En se liant à ce site, la retapamuline inhibe le transfert peptidique, bloque les interactions du site P et empêche la formation normale des sous-unités ribosomiques 50S actives .

Comparaison Avec Des Composés Similaires

Retapamulin fait partie de la classe des antibiotiques de la pleuromutiline, qui comprend également la tiamuline et la valnemuline. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications cliniques. Par exemple, la tiamuline et la valnemuline sont principalement utilisées en médecine vétérinaire, tandis que la retapamuline est approuvée pour une utilisation humaine . Un autre dérivé de la pleuromutiline, la lefamuline, a été approuvé en août 2019 pour une utilisation systémique, soulignant le développement continu et le potentiel de cette classe d'antibiotiques .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Retapamulin involves several steps including oxidation, protection, reduction, and coupling reactions.", "Starting Materials": [ "2,3,3-trimethyl-6-oxo-azetidine-1-carboxylic acid", "4-(tert-butyl)-2-methoxyphenol", "Ethyl 6,6-dimethyl-2-oxohept-4-enoate", "Sodium borohydride", "Lithium aluminum hydride", "Methyl iodide", "Copper(I) iodide", "N,N-dimethylformamide", "Triethylamine", "Tetrahydrofuran", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "The synthesis starts with the oxidation of 2,3,3-trimethyl-6-oxo-azetidine-1-carboxylic acid to form the corresponding aldehyde.", "The aldehyde is then protected with 4-(tert-butyl)-2-methoxyphenol to form a phenyl acetal.", "The protected aldehyde is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then converted to the corresponding iodide using methyl iodide and copper(I) iodide.", "The iodide is then coupled with Ethyl 6,6-dimethyl-2-oxohept-4-enoate in the presence of N,N-dimethylformamide and triethylamine to form the desired product.", "The product is then deprotected using lithium aluminum hydride in tetrahydrofuran to remove the phenyl acetal protecting group.", "The resulting alcohol is then oxidized to form the corresponding carboxylic acid using a mixture of methanol, acetic acid, and hydrochloric acid.", "Finally, the carboxylic acid is converted to the corresponding amide using sodium hydroxide." ] } | |

Numéro CAS |

224452-66-8 |

Formule moléculaire |

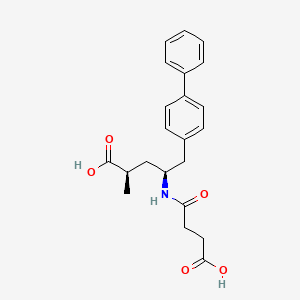

C30H47NO4S |

Poids moléculaire |

517.8 g/mol |

Nom IUPAC |

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18?,19?,20?,21?,22?,24?,26?,27?,28-,29+,30+/m1/s1 |

Clé InChI |

STZYTFJPGGDRJD-FLVMOMPBSA-N |

SMILES isomérique |

CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

SMILES canonique |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |

Apparence |

White to off-white solid powder |

| 224452-66-8 | |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

3.94e-04 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SB-275833; SB 275833; SB275833; Retapamulin, brand names Altabax and Altargo. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of retapamulin?

A: this compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the peptidyl transferase center located within the 50S ribosomal subunit. [, ] This binding interaction inhibits bacterial protein synthesis. [, , , , ]

Q2: How does the binding of this compound to the ribosome differ from other antibiotics?

A: this compound exhibits a unique binding site on the ribosome compared to other antibiotic classes that target protein synthesis. [, , ] This distinct binding mode contributes to its lack of target-specific cross-resistance with commonly used antibiotics. [, , , ]

Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?

A: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, ultimately leading to growth arrest and bacterial cell death. [, , ] This bacteriostatic effect makes this compound effective against susceptible bacterial strains.

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C28H47NO4S, and its molecular weight is 493.75 g/mol. []

Q5: Is there any spectroscopic data available for characterizing this compound?

A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, for the analysis of this compound. [, ] This technique allows for the separation, identification, and quantification of this compound based on its unique chemical properties.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A: Topical application of this compound results in low systemic exposure, making it challenging to obtain detailed pharmacokinetic parameters. [, , ] Research using microdialysis techniques has aimed to quantify dermal concentrations and relate them to plasma concentrations. [] Studies have shown that this compound undergoes significant metabolism in vitro and in vivo, primarily through hydroxylation and demethylation pathways. []

Q7: How do the pharmacokinetic properties of this compound relate to its topical application and efficacy?

A: The low systemic absorption of this compound after topical application is advantageous for treating localized skin infections, as it minimizes the risk of systemic side effects. [, ]

Q8: What in vitro models have been used to evaluate the efficacy of this compound?

A: Researchers have employed broth microdilution, agar dilution, and E-test methods to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial isolates. [, , , , , , , , , ] Time-kill assays have also been used to assess its bactericidal activity. []

Q9: What in vivo models have been used to assess the efficacy of this compound?

A: Animal models, particularly the surgical wound infection model in rabbits, have been used to evaluate the efficacy of this compound in treating infected skin lesions. [, ]

Q10: Are there any clinical trials investigating the efficacy of this compound?

A: Yes, numerous clinical trials have been conducted to assess the safety and efficacy of this compound in treating various skin infections, including impetigo and secondarily infected traumatic lesions. [, , , , , , , , , ]

Q11: What are the known resistance mechanisms to this compound?

A: Resistance to this compound is primarily associated with mutations in the rplC gene, which encodes the ribosomal protein L3. [, , , ] These mutations alter the binding site of this compound on the ribosome, reducing its efficacy.

Q12: What is the prevalence of this compound resistance in clinical isolates?

A: While this compound resistance remains relatively low, studies have reported emerging resistance, particularly in MRSA strains. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B1680465.png)

![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)